2,3-Dimethyl-2-pentanol

Catalog No.
S1927702
CAS No.
4911-70-0
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
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2,3-Dimethyl-2-pentanol

CAS Number

4911-70-0

Product Name

2,3-Dimethyl-2-pentanol

IUPAC Name

2,3-dimethylpentan-2-ol

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-5-6(2)7(3,4)8/h6,8H,5H2,1-4H3

InChI Key

YRSIFCHKXFKNME-UHFFFAOYSA-N

SMILES

CCC(C)C(C)(C)O

Canonical SMILES

CCC(C)C(C)(C)O

Description

The exact mass of the compound 2,3-Dimethyl-2-pentanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethyl-2-pentanol is a branched-chain alcohol with the molecular formula C7H16OC_7H_{16}O and a molecular weight of approximately 116.23 g/mol. It is classified as a tertiary alcohol due to the presence of three carbon atoms bonded to the hydroxyl (-OH) group. The compound appears as a clear, colorless liquid with a boiling point of around 448.07 K (approximately 175 °C) and is slightly soluble in water, indicating its hydrophobic nature .

The structure of 2,3-dimethyl-2-pentanol features two methyl groups attached to the second carbon of the pentanol chain, which contributes to its unique properties compared to other alcohols. It is primarily used in organic synthesis and as an intermediate in various

Typical of alcohols:

  • Oxidation: Tertiary alcohols like 2,3-dimethyl-2-pentanol are resistant to oxidation under mild conditions but can be oxidized by strong oxidizing agents to yield ketones or other products depending on the reaction conditions.
  • Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters, releasing water in the process.
  • Dehydration: Under acidic conditions, this alcohol can undergo dehydration to form alkenes through an elimination reaction.
  • Nucleophilic Substitution: The hydroxyl group can be replaced by halides or other nucleophiles in substitution reactions .

2,3-Dimethyl-2-pentanol can be synthesized through several methods:

  • Grignard Reaction: One common method involves reacting 3-methyl-2-pentanone with methylmagnesium bromide followed by acidification. This approach allows for the introduction of methyl groups at specific positions on the carbon chain .
  • Reduction Reactions: The reduction of ketones or aldehydes using reducing agents such as lithium aluminum hydride can also yield this compound.
  • Alkylation Reactions: Alkylation of suitable precursors can lead to the formation of this tertiary alcohol through nucleophilic substitution mechanisms .

2,3-Dimethyl-2-pentanol finds applications in various fields:

  • Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agent: Due to its pleasant odor, it may also be utilized in flavoring and fragrance formulations .

Research on interaction studies involving 2,3-dimethyl-2-pentanol primarily focuses on its reactivity with other chemical species rather than specific biological interactions. Its interactions with oxidizing agents and acids have been studied extensively, highlighting its stability under certain conditions and reactivity under others. Additionally, studies examining its solubility and miscibility with various solvents provide insights into its behavior in different chemical environments .

Several compounds share structural similarities with 2,3-dimethyl-2-pentanol, including:

  • 2-Pentanol: A straight-chain alcohol that lacks branching and has different physical properties.
  • 3-Methyl-3-pentanol: A tertiary alcohol with a different branching pattern that affects its boiling point and solubility.
  • 2,4-Dimethyl-3-pentanol: Another branched-chain alcohol that differs in the position of methyl groups.

Comparison Table

CompoundMolecular FormulaBoiling Point (°C)Structure Type
2,3-Dimethyl-2-pentanolC7H16O~175Tertiary Alcohol
2-PentanolC5H12O~102Secondary Alcohol
3-Methyl-3-pentanolC6H14O~107Tertiary Alcohol
2,4-Dimethyl-3-pentanolC7H16O~170Tertiary Alcohol

Uniqueness

The uniqueness of 2,3-dimethyl-2-pentanol lies in its specific branching at the second carbon atom and the presence of two methyl groups, which significantly influence its physical properties such as boiling point and solubility compared to similar compounds. This structural configuration also affects its reactivity patterns in organic synthesis .

XLogP3

1.8

Other CAS

4911-70-0

Dates

Modify: 2023-07-22

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